

Technical Guide: Physicochemical Properties of 2-(2-Cyanophenyl)benzoic Acid

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Compound of Interest

Compound Name: 2-(2-Cyanophenyl)benzoic acid

Cat. No.: B1267952

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This technical guide provides a detailed overview of the available data and methodologies for determining the melting and boiling points of **2-(2-Cyanophenyl)benzoic acid**. Given the limited availability of experimental data for this specific compound, this guide also outlines standard protocols for the experimental determination of these crucial physicochemical properties.

Physicochemical Data for 2-(2-Cyanophenyl)benzoic Acid and Related Compounds

An extensive literature search did not yield experimentally determined melting and boiling points for **2-(2-Cyanophenyl)benzoic acid** (CAS RN: 57743-13-2). Chemical databases currently list these values as not available.

For the purpose of comparison and to prevent confusion with structurally similar molecules, the following table summarizes the available data for a related compound, 2-(2-Cyanophenylthio)benzoic acid, which contains a thioether linkage.

Table 1: Physicochemical Data for 2-(2-Cyanophenylthio)benzoic Acid (CAS RN: 163725-12-0)

Property	Value	Notes
Melting Point	210-215 °C	Literature value.
Boiling Point	423.7 ± 30.0 °C	Predicted value.
Molecular Formula	C ₁₄ H ₉ NO ₂ S	
Molecular Weight	255.29 g/mol	

It is critical to note that 2-(2-Cyanophenylthio)benzoic acid is a distinct chemical entity from **2-(2-Cyanophenyl)benzoic acid**, and their physical properties are not interchangeable.

Experimental Protocols for Melting and Boiling Point Determination

The following are detailed, standard laboratory protocols for the determination of melting and boiling points of organic compounds.

Melting Point Determination: Capillary Method

The capillary method is a widely used and official technique for determining the melting point of a solid substance.

Principle: A small, finely powdered sample of the compound is heated in a sealed capillary tube at a controlled rate. The temperature range from the onset of melting to the complete liquefaction of the sample is recorded as the melting point range. Pure crystalline compounds typically exhibit a sharp melting point (a narrow range of 0.5-1.0 °C), whereas impurities can lead to a depressed and broader melting point range.[\[1\]](#)

Procedure:

- **Sample Preparation:** Ensure the sample is completely dry and finely powdered. This can be achieved by grinding the sample with a mortar and pestle.
- **Capillary Tube Loading:** Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.

- Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus. Modern devices often have a built-in thermometer and a magnifying lens for observation.[2]
- Heating:
 - For an unknown sample, a preliminary rapid heating can be performed to determine an approximate melting point.[1]
 - For a more accurate measurement, heat the sample rapidly to about 15-20 °C below the expected melting point.
 - Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
- Observation and Recording:
 - Record the temperature at which the first drop of liquid appears (T1).
 - Record the temperature at which the last solid crystal melts (T2).
 - The melting point is reported as the range T1-T2.

Boiling Point Determination: Thiele Tube Method

The Thiele tube method is a convenient technique for determining the boiling point of a liquid, especially with small sample volumes.[3]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4][5] In this method, a small amount of liquid is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube ceases and the liquid is drawn into the capillary is recorded as the boiling point.

Procedure:

- Apparatus Setup:

- Add a small amount (0.5-1 mL) of the liquid sample to a small test tube (e.g., a fusion tube).
- Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.
- Attach the test tube to a thermometer using a rubber band or wire.
- Place the assembly into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring the sample is below the oil level.

• Heating:

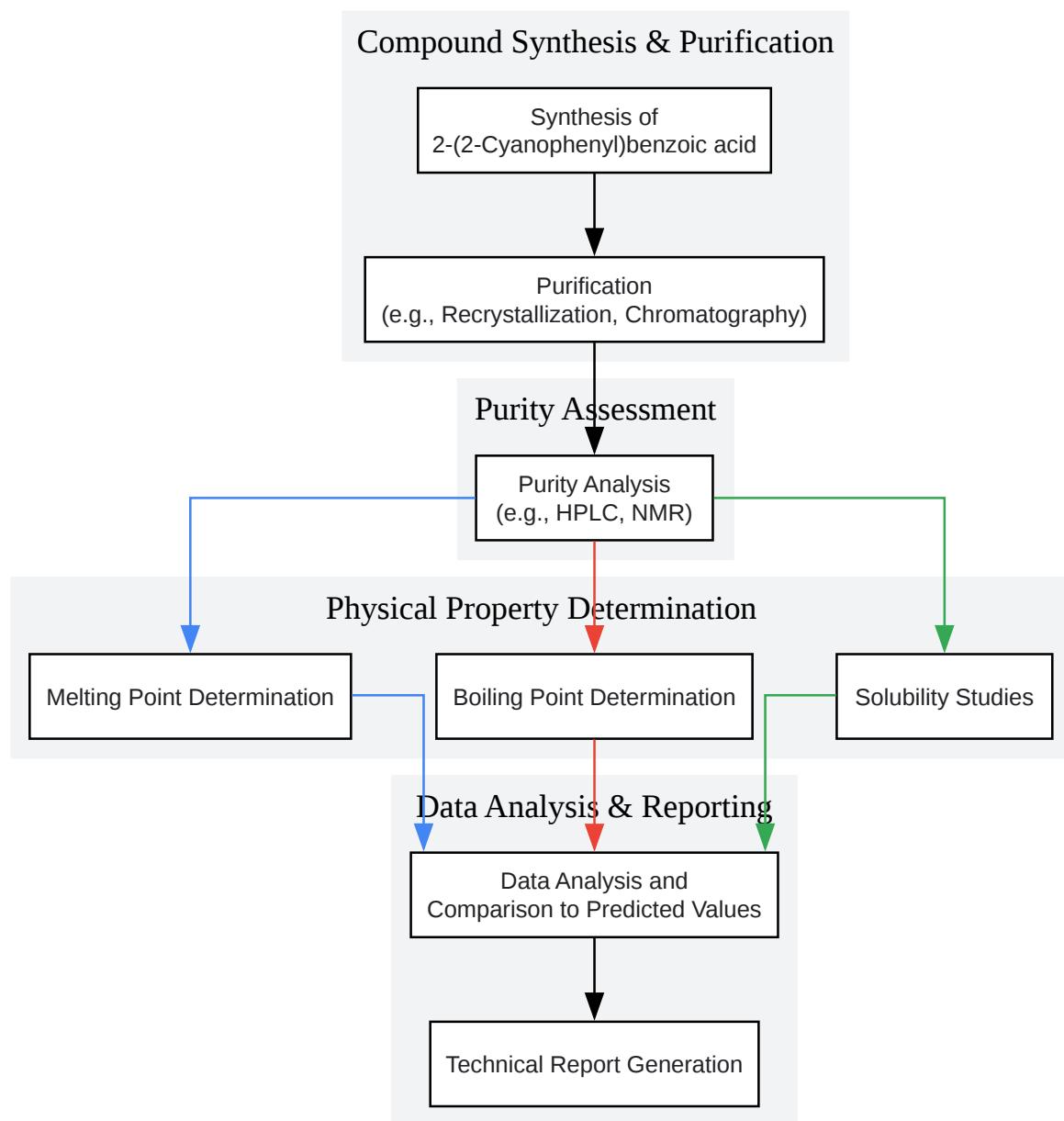
- Gently heat the side arm of the Thiele tube with a Bunsen burner or other heat source. The design of the tube facilitates the circulation of the oil via convection, ensuring uniform heating.[\[1\]](#)
- As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

• Observation and Recording:

- Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the liquid has reached its boiling point.
- Remove the heat source and allow the apparatus to cool slowly.
- The bubbling will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure of the sample equals the atmospheric pressure. Record the temperature at this point; this is the boiling point of the liquid.
- It is important to also record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[\[4\]](#)

Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the characterization of a new or uncharacterized chemical compound.



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